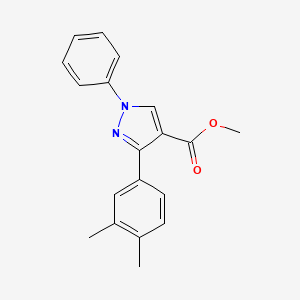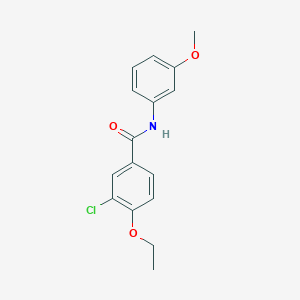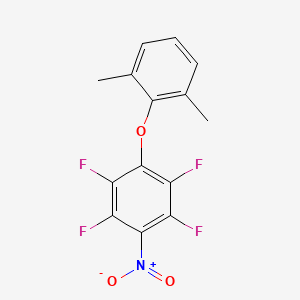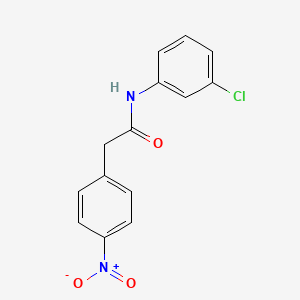![molecular formula C22H16FN5 B5766093 N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B5766093.png)
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Industrial processes often employ automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine ring or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. Conditions may vary from mild to harsh, depending on the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can be compared with other similar compounds, such as:
N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide: Another related compound with a different heterocyclic core, resulting in unique reactivity and applications.
N-[(E)-(2-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting chemical and biological properties.
属性
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-19-13-7-8-16(14-19)15-24-27-22-25-20(17-9-3-1-4-10-17)21(26-28-22)18-11-5-2-6-12-18/h1-15H,(H,25,27,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDOGBADOXULA-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)

![(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine](/img/structure/B5766027.png)
![2-{[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5766039.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![Ethyl 1-[(4-acetamidophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5766049.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)






![(2E)-N-(3-fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5766111.png)
